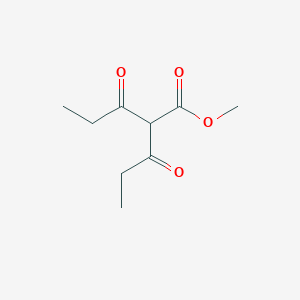

Methyl 3-oxo-2-propionylpentanoate

CAS No.: 158511-22-9

Cat. No.: VC2278621

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158511-22-9 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.2 g/mol |

| IUPAC Name | methyl 3-oxo-2-propanoylpentanoate |

| Standard InChI | InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 |

| Standard InChI Key | VGOJPTQLMHDUJI-UHFFFAOYSA-N |

| SMILES | CCC(=O)C(C(=O)CC)C(=O)OC |

| Canonical SMILES | CCC(=O)C(C(=O)CC)C(=O)OC |

Introduction

Physical Properties

| Property | Expected Value | Basis |

|---|---|---|

| Physical State | Liquid at room temperature | Based on similar β-keto esters |

| Color | Colorless to pale yellow | Typical for β-keto esters |

| Odor | Mild, ester-like | Characteristic of methyl esters |

| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); Limited water solubility | Based on polarity and structural features |

| Boiling Point | Approximately 220-240°C (at atmospheric pressure) | Estimated from similar molecular weight compounds |

Chemical Properties

| Property | Characteristic |

|---|---|

| Reactivity | High reactivity at the 2-position due to acidity of the α-hydrogen between two carbonyl groups |

| Keto-Enol Tautomerism | Likely to exhibit keto-enol tautomerism typical of β-dicarbonyl compounds |

| Hydrogen Bonding | Acts as hydrogen bond acceptor through its multiple carbonyl groups |

| Hydrolysis | Susceptible to hydrolysis of the ester group under acidic or basic conditions |

| Condensation | Capable of participating in various condensation reactions through its active methylene group |

For comparison, the related compound pentanoic acid,3-oxo-2-propyl- exhibits a LogP value of 1.42, zero violations of Lipinski's Rule of 5, a polar surface area of 43.37 Ų, and contains 3 hydrogen bond acceptors and 1 hydrogen bond donor . Methyl 3-oxo-2-propionylpentanoate would likely have increased polarity due to the additional carbonyl group.

-

Synthesis Methods

Claisen Condensation Approach

A viable synthetic pathway might involve a modified Claisen condensation between methyl propionate and a suitable activated pentanoate derivative. This approach would establish the key carbon-carbon bond at the 2-position.

Acylation of Methyl 3-oxopentanoate

Another potential route involves the acylation of methyl 3-oxopentanoate (methyl 3-ketovalerate) at the α-position. The search results indicate that methyl 3-oxopentanoate serves as a starting material in various syntheses, suggesting its availability and utility as a precursor .

Catalyst Considerations

The synthesis of related β-keto esters often involves catalysts, as evidenced by the preparation of 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine described in the research:

-

The use of sodium methoxide (30% solution) in methanol as a base

-

Addition of methoxy-acetamidinium hydrochloride

-

Subsequent addition of methyl propionyl acetate

This methodology suggests potential approaches for introducing the propionyl group at the α-position of a β-keto ester.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of Methyl 3-oxo-2-propionylpentanoate would likely show several characteristic signals:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ (methyl ester) | 3.7-3.8 | Singlet |

| -CH₃ (terminal methyl of propionyl) | 1.0-1.2 | Triplet |

| -CH₂- (methylene of propionyl) | 2.4-2.6 | Quartet |

| -CH (C-2 position) | 4.0-4.2 | Singlet or multiplet |

| -CH₂- (C-4 position) | 2.2-2.5 | Multiplet |

| -CH₂CH₃ (terminal of pentanoate) | 0.8-1.0 | Triplet |

This spectral profile can be partly inferred from the ¹H-NMR data reported for related compounds, such as 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine, which shows characteristic signals including a triplet at δ 1.20 ppm (3H) for a terminal methyl group and a quartet at δ 2.50 ppm (2H) for an adjacent methylene .

Infrared (IR) Spectroscopy

The IR spectrum would likely feature strong absorption bands for:

-

C=O stretching of the ester group (~1735-1750 cm⁻¹)

-

C=O stretching of the ketone groups (~1710-1720 cm⁻¹)

-

C-O stretching of the ester (~1200-1250 cm⁻¹)

-

C-H stretching of methyl and methylene groups (~2850-2950 cm⁻¹)

Chromatographic Analysis

Chromatographic methods would be essential for determining the purity and characterizing Methyl 3-oxo-2-propionylpentanoate. The research indicates various chromatographic techniques for related compounds:

-

Gas chromatography (GC) using Cyclosil-B capillary columns (30 m×0.25 mm, 0.25 μm film thickness)

-

High-Performance Liquid Chromatography (HPLC), particularly for derivatives

-

Chiral chromatography for potential stereoisomers, using columns such as CHIRALPAK OD

These methods would likely be applicable to the analysis of Methyl 3-oxo-2-propionylpentanoate, with appropriate modifications to account for its specific properties.

-

Reactions and Transformations

Hydrogenation Reactions

One of the most extensively documented reactions for related β-keto esters is asymmetric hydrogenation. The research provides detailed information on the hydrogenation of methyl 3-oxopentanoate to produce chiral methyl 3-hydroxypentanoate:

Catalyst Systems

Various ruthenium-based catalysts with chiral ligands have proven effective:

Reaction Conditions

Typical reaction parameters include:

-

Hydrogen pressures ranging from 20.7 to 60 bar

-

Temperatures between 20°C and 100°C

-

Reaction times from 6 to 48 hours

These hydrogenation reactions consistently produce high enantiomeric excess (often >95% ee), demonstrating the effectiveness of these catalytic systems .

Functional Group Transformations

The search results describe subsequent transformations of hydroxy esters that might be relevant to derivatives of Methyl 3-oxo-2-propionylpentanoate:

-

Protection of hydroxyl groups using TBDMSCl with imidazole

-

Reduction of ester groups to alcohols using di-isobutyl aluminum hydride

-

Conversion to methanesulfonyl derivatives using methanesulfonyl chloride

These transformation pathways illustrate the potential synthetic utility of Methyl 3-oxo-2-propionylpentanoate as a building block for more complex molecules.

Heterocycle Formation

Another significant reaction pathway involves the use of β-keto esters in heterocycle synthesis. The research mentions the preparation of 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine using methyl propionyl acetate as a key reagent . This suggests that Methyl 3-oxo-2-propionylpentanoate might serve as a valuable precursor for heterocyclic systems, potentially including pyrimidines, pyrazoles, and related nitrogen-containing heterocycles.

-

Applications and Potential Uses

Synthetic Intermediate in Organic Chemistry

Based on its structure and the reactivity patterns of related compounds, Methyl 3-oxo-2-propionylpentanoate would serve as a versatile building block in organic synthesis due to its multiple reactive sites:

-

The acidic α-hydrogen at C-2 (depending on structural interpretation) enables various condensation and alkylation reactions

-

The carbonyl groups provide sites for nucleophilic addition

-

The ester functionality allows for transformation to various derivatives

Pharmaceutical Applications

The multiple functional groups in Methyl 3-oxo-2-propionylpentanoate make it a potential candidate for pharmaceutical applications:

-

As a scaffold for medicinal chemistry efforts

-

In the synthesis of heterocyclic compounds with potential biological activity

-

As a precursor to chiral alcohols, which are important motifs in many bioactive compounds

The research demonstrates the utility of related β-keto esters in producing chiral hydroxy esters through asymmetric hydrogenation , a transformation with significant relevance to pharmaceutical synthesis.

Asymmetric Synthesis

The potential for creating stereogenic centers through reactions at the C-2 and C-3 positions makes Methyl 3-oxo-2-propionylpentanoate valuable in asymmetric synthesis. The extensive research on asymmetric hydrogenation of related β-keto esters highlights this application area .

-

Related Compounds and Comparative Analysis

Several structurally related compounds appear in the research, providing context for understanding Methyl 3-oxo-2-propionylpentanoate:

Comparative Structural Analysis

Functional Comparison

The functionality of Methyl 3-oxo-2-propionylpentanoate distinguishes it from these related compounds:

-

The presence of both a propionyl group and a β-keto ester arrangement creates a unique reactivity profile

-

The additional carbonyl from the propionyl group potentially enables greater participation in condensation reactions

-

The presence of multiple carbonyl groups in close proximity likely influences the compound's physical properties and reactivity patterns

Methyl 3-oxo-2-propionylpentanoate represents a structurally interesting and synthetically useful β-keto ester derivative with multiple functional groups that contribute to its chemical versatility. While direct research on this specific compound is limited in the provided sources, analysis of structurally related compounds provides valuable insights into its potential properties, synthesis pathways, and applications.

The compound's likely utility as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and chiral alcohols, aligns with the demonstrated applications of related β-keto esters. The potential for stereoselective transformations, as evidenced by the successful asymmetric hydrogenation of similar compounds, further enhances its value in synthetic organic chemistry and potential pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume